molecular formula C8H14N2O2S B1388024 1-(Ethylsulfonyl)piperidine-4-carbonitrile CAS No. 936482-02-9

1-(Ethylsulfonyl)piperidine-4-carbonitrile

Cat. No. B1388024
Key on ui cas rn: 936482-02-9
M. Wt: 202.28 g/mol
InChI Key: SKAIZQANONWURG-UHFFFAOYSA-N
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Patent
US07947714B2

Procedure details

In a dry round bottom flask was placed 4-cyanopiperidinium chloride (13, 5 g, 45.4 mmol) dichloromethane (150 ml) and triethylamine (18.98 ml, 136 mmol). To the reaction was added dropwise ethanesulfonyl chloride (4.56 ml, 45.4 mmol) and the solution stirred 1 hour and quenched with water (100 ml). The mixture was extracted with dichloromethane (3×50 ml) and the combined organic fractions dried (MgSO4), filtered, and the solvent evaporated under reduced pressure. The residue was purified by column chromatography on silica gel, eluting with EtOAc/Hexanes to give 1-(ethylsulfonyl)piperidine-4-carbonitrile (14) as a white solid. MS 203 (M+1)
Name
4-cyanopiperidinium chloride
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
18.98 mL
Type
reactant
Reaction Step Two
Quantity
4.56 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[C:2]([CH:4]1[CH2:9][CH2:8][NH2+:7][CH2:6][CH2:5]1)#[N:3].C(N(CC)CC)C.[CH2:17]([S:19](Cl)(=[O:21])=[O:20])[CH3:18]>ClCCl>[CH2:17]([S:19]([N:7]1[CH2:8][CH2:9][CH:4]([C:2]#[N:3])[CH2:5][CH2:6]1)(=[O:21])=[O:20])[CH3:18] |f:0.1|

Inputs

Step One
Name
4-cyanopiperidinium chloride
Quantity
5 g
Type
reactant
Smiles
[Cl-].C(#N)C1CC[NH2+]CC1
Step Two
Name
Quantity
18.98 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
4.56 mL
Type
reactant
Smiles
C(C)S(=O)(=O)Cl
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the solution stirred 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a dry round bottom flask was placed
CUSTOM
Type
CUSTOM
Details
quenched with water (100 ml)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic fractions dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel
WASH
Type
WASH
Details
eluting with EtOAc/Hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)S(=O)(=O)N1CCC(CC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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